molecular formula C15H23N3O4 B4769350 2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B4769350
M. Wt: 309.36 g/mol
InChI Key: TXXYCPCIXXFNPI-UHFFFAOYSA-N
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Description

2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a complex organic compound that features a piperazine ring substituted with a 2-nitrophenylmethyl group and an ethoxyethanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.

    Substitution with 2-Nitrophenylmethyl Group: The piperazine ring is then reacted with 2-nitrobenzyl chloride under basic conditions to introduce the 2-nitrophenylmethyl group.

    Attachment of Ethoxyethanol Chain: Finally, the compound is reacted with ethylene oxide to attach the ethoxyethanol chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ethoxyethanol chain can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down the ethoxyethanol chain.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction of Nitro Group: 2-[2-[4-[(2-aminophenyl)methyl]piperazin-1-yl]ethoxy]ethanol.

    Substitution Reactions: Various substituted derivatives depending on the reagents used.

    Hydrolysis: Breakdown products of the ethoxyethanol chain.

Scientific Research Applications

2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.

    Biological Studies: It can be used in studies investigating the interaction of piperazine derivatives with biological targets.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with molecular targets such as receptors or enzymes. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    2-[2-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol: Similar structure but with a methoxyphenyl group.

Uniqueness

2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions.

Properties

IUPAC Name

2-[2-[4-[(2-nitrophenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c19-10-12-22-11-9-16-5-7-17(8-6-16)13-14-3-1-2-4-15(14)18(20)21/h1-4,19H,5-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXYCPCIXXFNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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